(5-Fluoro-3-methylpyridin-2-yl)methanol
Description
Structural Significance and Features of Fluorinated Pyridine (B92270) Methanol (B129727) Scaffolds
The chemical and biological properties of (5-Fluoro-3-methylpyridin-2-yl)methanol are largely dictated by the interplay of its constituent parts. The pyridine ring itself is a common motif in numerous natural products and pharmaceuticals. orgsyn.org The introduction of a fluorine atom, a methyl group, and a hydroxymethyl group imparts specific characteristics that are highly valued in drug design.
The presence of a fluorine atom can significantly alter a molecule's physicochemical properties. nih.gov Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, and the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and transport across biological membranes. nih.gov
The methyl group provides a point of steric bulk and can influence the conformation of the molecule, while the hydroxymethyl group is a versatile functional handle. This alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification, etherification, or substitution reactions, allowing for the attachment of other molecular fragments. vulcanchem.com This versatility makes fluorinated pyridine methanols, such as the title compound, valuable intermediates for creating diverse chemical libraries for screening in drug discovery programs.
Overview of its Position as a Key Building Block in Synthetic Methodologies
This compound serves as a crucial precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. vulcanchem.comresearchgate.net While specific, publicly documented syntheses starting directly from this compound to a named end-product are not abundant in the literature, the importance of this scaffold can be inferred from the widespread use of similar fluorinated pyridine intermediates.
For instance, various fluorinated pyridine derivatives are key intermediates in the synthesis of crop-protection products and pharmaceuticals. researchgate.net The synthesis of such compounds often involves the functionalization of the pyridine ring, followed by reactions of the side chains to build up the final molecular structure. A general synthetic route to this compound can involve the halogenation to introduce the fluorine atom, followed by methylation and hydroxymethylation of a suitable pyridine precursor. vulcanchem.com
A patent for the synthesis of the related compound, 3-fluoropyridine-2-methanol, highlights a method starting from the readily available quinolinic acid, which undergoes acid anhydrization, esterification, ammoniation, amino fluorination, and finally, reduction of the ester group to yield the desired pyridine methanol. google.com This suggests that scalable and cost-effective routes to such building blocks are of significant industrial interest.
The hydroxymethyl group of this compound is a key reactive site. It can be converted into a leaving group, allowing for nucleophilic substitution, or it can be used in coupling reactions to link the pyridine core to other molecular fragments. This versatility allows synthetic chemists to incorporate the 5-fluoro-3-methylpyridine motif into a wide range of larger, more complex molecules with potential biological activity. vulcanchem.com
Compound Properties
| Property | Value |
| CAS Number | 1360953-18-9 |
| Molecular Formula | C7H8FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Note: Physical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature.
Analytical Data
| Technique | Observation |
| NMR Spectroscopy | Distinct peaks for CH3, CH2OH, and aromatic protons are observed. vulcanchem.com |
| Mass Spectrometry | Molecular ion peak at m/z = 141, corresponding to C7H8FNO. vulcanchem.com |
| IR Spectroscopy | A broad absorption band near 3400 cm⁻¹ indicates O-H stretching, and sharp peaks around 1600 cm⁻¹ are characteristic of aromatic C=C bonds. vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIQRVUEDFESBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855976 | |
| Record name | (5-Fluoro-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360953-18-9 | |
| Record name | (5-Fluoro-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Established and Emerging Synthetic Methodologies for 5 Fluoro 3 Methylpyridin 2 Yl Methanol
Direct Reduction Strategies from Pyridine (B92270) Carbaldehyde Precursors
The most direct and common approach for the synthesis of (5-Fluoro-3-methylpyridin-2-yl)methanol involves the reduction of the formyl group of 5-fluoro-3-methylpyridine-2-carbaldehyde. This can be achieved through the application of hydride-based reducing agents or via catalytic hydrogenation.
Application of Hydride-Based Reducing Agents
Hydride-based reagents are a cornerstone in the reduction of carbonyl compounds due to their reliability and effectiveness.
Sodium borohydride (B1222165) (NaBH4) is a widely utilized stoichiometric reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com This is followed by a workup step, typically with a protic solvent, to yield the final alcohol product. mdma.ch
In a synthetic protocol for a closely related compound, 3-fluoropyridine-2-methanol, the reduction of the corresponding ester is carried out using sodium borohydride. google.com While not a direct aldehyde reduction, this demonstrates the utility of NaBH4 in reducing functional groups on the pyridine ring to an alcohol. General procedures for aldehyde reductions using sodium borohydride often involve solvents like methanol (B129727) or ethanol (B145695) at temperatures ranging from 0 °C to room temperature. numberanalytics.com
A typical laboratory-scale reduction of an aldehyde might involve dissolving the aldehyde in methanol, followed by the portion-wise addition of sodium borohydride at a controlled temperature. The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC).
| Reagent/Condition | Role/Effect |
| Sodium Borohydride | Source of hydride for reduction |
| Methanol/Ethanol | Protic solvent |
| Temperature | Controls reaction rate |
| Aqueous Workup | Quenches excess reagent and liberates the alcohol |
Catalytic hydrogenation presents an alternative, atom-economical method for the reduction of pyridine carbaldehydes. This technique involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Various catalysts, including those based on platinum, palladium, and rhodium, have been shown to be effective for the hydrogenation of pyridine rings and their substituents. researchgate.netliverpool.ac.uk
For instance, the hydrogenation of substituted pyridines has been successfully achieved using a rhodium oxide (Rh₂O₃) catalyst under mild conditions. liverpool.ac.uk Another study reports the use of a PtO₂ catalyst in glacial acetic acid for the hydrogenation of substituted pyridines. researchgate.net While these examples focus on the reduction of the pyridine ring itself, the conditions can often be tailored to selectively reduce a formyl group. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the selectivity of the reduction, determining whether the aldehyde, the pyridine ring, or both are reduced.
Challenges in the catalytic hydrogenation of pyridine derivatives can include catalyst poisoning by the nitrogen atom of the pyridine ring. liverpool.ac.uk However, careful selection of the catalyst and reaction conditions can overcome this issue.
| Catalyst | Typical Conditions |
| Rhodium on Carbon | Mild temperature and pressure |
| Platinum Oxide | Acetic acid solvent, elevated pressure |
| Palladium on Carbon | Varied conditions depending on substrate |
Optimization of Reaction Conditions and Solvent Systems in Reductive Syntheses
To maximize the yield and selectivity of the synthesis of this compound, careful optimization of reaction parameters is crucial.
The temperature of the reduction reaction can significantly impact its outcome. Lower temperatures are generally favored for sodium borohydride reductions to control the reaction rate and minimize potential side reactions. masterorganicchemistry.com For catalytic hydrogenations, the temperature can influence both the rate and the selectivity. For example, milder temperatures may favor the reduction of the aldehyde group over the pyridine ring.
The concentration of the reactants can also play a role. In stoichiometric reductions, the molar ratio of the reducing agent to the substrate is a key factor. An excess of the reducing agent is often used to ensure complete conversion of the starting material.
Following the reduction reaction, a series of workup and purification steps are necessary to isolate the pure this compound. A typical workup for a sodium borohydride reduction involves quenching the excess reagent with a weak acid, followed by extraction of the product into an organic solvent. researchgate.net
Common purification techniques for pyridylmethanols include:
Distillation: This method is suitable for purifying liquids with different boiling points. google.com
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Chromatography: Column chromatography is a versatile technique for separating the desired product from impurities based on their differential adsorption to a stationary phase. rsc.org
The choice of purification method depends on the physical state of the product and the nature of the impurities present. For pyridine derivatives, care must be taken during purification to avoid issues such as volatility or interactions with the purification media. google.com
Alternative Synthetic Routes to the this compound Core
The synthesis of the this compound core can be approached through various strategies, broadly categorized into the construction of the pyridine ring with the desired substituents in place (ring-forming cyclization reactions) or the modification of a pre-existing pyridine framework (functional group interconversions).
Ring-Forming Cyclization Reactions
While a direct, one-pot cyclization to form this compound is not extensively documented, several established pyridine synthesis methodologies could be adapted to achieve this target. These methods often involve the condensation of smaller, functionalized precursors.
One such versatile method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. wikipedia.orgjk-sci.comchem-station.comsynarchive.com Subsequent heat-induced cyclodehydration yields a substituted pyridine. wikipedia.orgjk-sci.comchem-station.comsynarchive.com To synthesize the target molecule, one could envision reacting a suitably functionalized enamine bearing a methyl group with a fluorinated ethynylketone. The challenge lies in the regioselective control of the cyclization to yield the desired 2,3,5-substitution pattern. Modifications of the Bohlmann-Rahtz synthesis, such as acid catalysis to lower the reaction temperature, could enhance its applicability. organic-chemistry.org
Another powerful strategy is the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with alkynes. nih.gov This method offers a high degree of convergence and atom economy for constructing polysubstituted pyridines. researchgate.net For the synthesis of this compound, a potential approach would involve the cycloaddition of a fluorinated nitrile with an alkyne bearing the methyl and a protected hydroxymethyl group. The regioselectivity of such cycloadditions is a critical aspect that needs to be controlled, often through the choice of catalyst and the electronic and steric nature of the substituents. nih.gov
More recent developments in pyridine synthesis include cascade reactions that form multiple bonds in a single operation. For instance, a copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates leads to highly substituted pyridines via a 3-azatriene intermediate. nih.gov Adapting this methodology would require the synthesis of appropriately substituted starting materials to introduce the fluoro, methyl, and hydroxymethyl (or a precursor) groups at the correct positions.
The following table summarizes plausible starting materials for these cyclization strategies:
| Cyclization Strategy | Potential Starting Material 1 | Potential Starting Material 2 | Key Considerations |
| Bohlmann-Rahtz Synthesis | 3-Amino-2-butenenitrile (or ester) | 1-Fluoro-4-(trimethylsilyl)but-3-yn-2-one | Regiocontrol of cyclization |
| [2+2+2] Cycloaddition | Fluoroacetonitrile | 4-(tert-Butyldimethylsilyloxy)-2-pentyne | Catalyst selection for regioselectivity |
| Cascade Reaction | (E)-prop-1-en-1-ylboronic acid | (Z)-1-fluoro-1-(pentafluorobenzoyloxyimino)propan-2-one | Synthesis of functionalized oxime |
Functional Group Interconversions on Pre-Existing Pyridine Frameworks
A more common and often more practical approach to synthesizing this compound involves the stepwise modification of a readily available, pre-functionalized pyridine ring. This strategy allows for greater control over the introduction of each substituent.
A notable example is a multi-step synthesis starting from the inexpensive quinolinic acid (pyridine-2,3-dicarboxylic acid), as detailed in a Chinese patent for the synthesis of the related 3-fluoropyridine-2-methanol. chem-station.comgoogle.com This approach involves a series of transformations including anhydrization, esterification, amination, amino fluorination, and finally, reduction of the ester group to the desired hydroxymethyl group. chem-station.comgoogle.com A similar strategy could be adapted by starting with a methylated quinolinic acid derivative.
Another versatile strategy is the ortho-metalation of a substituted pyridine. harvard.eduwikipedia.orgorganic-chemistry.org For instance, starting with 5-fluoro-3-methylpyridine, directed ortho-metalation at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophile such as formaldehyde, would introduce the hydroxymethyl group. wikipedia.org The presence of the fluorine atom can influence the regioselectivity of the metalation.
Furthermore, nucleophilic aromatic substitution (SNAr) provides a powerful tool for introducing the fluorine atom onto the pyridine ring. jk-sci.comclockss.orgnih.govresearchgate.net A plausible route could start with a pre-existing 2-hydroxymethyl-3-methyl-5-nitropyridine. The nitro group, being a strong electron-withdrawing group, activates the C5 position for nucleophilic attack by a fluoride (B91410) source, such as cesium fluoride (CsF). jk-sci.comclockss.orgnih.govresearchgate.net
The following table outlines several functional group interconversion strategies:
| Starting Material | Key Transformation(s) | Reagents | Product |
| 3-Methyl-2-pyridinecarboxylic acid | Nitration, Fluorination (via diazotization or SNAr), Reduction | HNO₃/H₂SO₄, NaNO₂/HF or CsF, LiAlH₄ | This compound |
| 5-Fluoro-3-methylpyridine | Ortho-lithiation, Formylation, Reduction | n-BuLi, DMF, NaBH₄ | This compound |
| 2-Bromo-5-fluoro-3-methylpyridine | Halogen-metal exchange, Reaction with formaldehyde | n-BuLi, Formaldehyde | This compound |
| (5-Fluoro-3-nitropyridin-2-yl)methanol | Methylation (e.g., via radical reaction) | Radical methylation conditions | This compound |
Strategic Implementation of Protecting Group Chemistry in Multi-Step Syntheses
In the multi-step synthesis of a molecule with multiple reactive sites like this compound, the strategic use of protecting groups is often indispensable. acs.org Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule.
The primary alcohol of the hydroxymethyl group is a key site for protection, especially if harsh conditions are required for subsequent functionalization of the pyridine ring. Silyl (B83357) ethers , such as those derived from tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), are commonly employed for this purpose due to their ease of installation and selective removal under mild conditions (e.g., using fluoride ion sources like tetrabutylammonium (B224687) fluoride, TBAF). organic-chemistry.orgacs.org
The pyridine nitrogen itself can be protected to modulate its reactivity. pkusz.edu.cnsigmaaldrich.com For instance, during certain electrophilic additions or metal-catalyzed cross-coupling reactions, the lone pair on the nitrogen can interfere. Protection as a pyridine N-oxide is a common strategy. wikipedia.org The N-oxide can be readily formed by oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) and can be removed by reduction (e.g., with PCl₃ or H₂/Pd). Alternatively, the formation of a pyridinium salt or a complex with a Lewis acid like borane (B79455) can also serve to protect the nitrogen. sigmaaldrich.comnih.gov
A plausible synthetic sequence incorporating protecting group strategy could be:
Protection of the hydroxyl group: Reaction of a suitable pyridin-2-ylmethanol precursor with TBSCl and imidazole (B134444) to form the silyl ether.
Functionalization of the pyridine ring: Introduction of the fluorine or methyl group via reactions that might otherwise be incompatible with a free hydroxyl group.
Deprotection: Removal of the silyl protecting group using TBAF to yield the final product.
Advanced Chemical Transformations and Derivatization Strategies of 5 Fluoro 3 Methylpyridin 2 Yl Methanol
Chemical Reactivity and Modifications at the Hydroxymethyl Functional Group
The primary alcohol moiety in (5-Fluoro-3-methylpyridin-2-yl)methanol is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, ethers, and esters.
Controlled Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives
The selective oxidation of the hydroxymethyl group can yield either the corresponding aldehyde, 5-fluoro-3-methylpicolinaldehyde, or the carboxylic acid, 5-fluoro-3-methylpicolinic acid. The choice of oxidant and reaction conditions is critical to control the extent of oxidation.
Oxidation to Aldehydes: For the selective conversion of pyridyl methanols to their corresponding aldehydes, manganese dioxide (MnO₂) is a widely used and effective reagent. nih.govajgreenchem.com This reagent is particularly mild and chemoselective for the oxidation of allylic and benzylic-type alcohols, a category that includes pyridyl methanols, without over-oxidizing the product to a carboxylic acid. nih.govrsc.org The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. nih.govscispace.com Other methods such as Swern oxidation or the use of Dess-Martin periodinane are also applicable for this transformation. scispace.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the hydroxymethyl group directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a classic and potent oxidant capable of this transformation. wikipedia.org The reaction is often carried out in an aqueous medium, and controlling the temperature and pH is crucial for achieving a good yield. The process typically involves heating the substrate with KMnO₄, followed by an acidic workup to yield the desired 5-fluoro-3-methylpicolinic acid. wikipedia.orgresearchgate.net
Table 1: Representative Oxidation Reactions of Pyridyl Methanols This table presents analogous reactions expected for this compound based on established literature for similar substrates.
| Starting Material Type | Reagent | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Pyridin-2-yl-methanol | Activated MnO₂ | Pyridine-2-carbaldehyde | CH₂Cl₂, Room Temperature | nih.govajgreenchem.com |
| Pyridin-2-yl-methanol | KMnO₄ | Picolinic Acid | Aqueous, Heat | wikipedia.orgresearchgate.net |
| Pyridin-2-yl-methanol | Dess-Martin Periodinane | Pyridine-2-carbaldehyde | CH₂Cl₂, Room Temperature | scispace.com |
Nucleophilic Substitution Reactions of Activated Hydroxyl Moieties
The hydroxyl group is a poor leaving group and must first be converted into a more reactive functionality to undergo nucleophilic substitution. This is typically achieved by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.
First, the alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270). reddit.commasterorganicchemistry.com This reaction replaces the hydroxyl hydrogen with a tosyl or mesyl group, creating an excellent leaving group without altering the stereochemistry at the carbon center. masterorganicchemistry.com Alternatively, the alcohol can be converted to the corresponding chloride, (2-(chloromethyl)-5-fluoro-3-methylpyridine), using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.com The addition of pyridine to the SOCl₂ reaction typically ensures an Sₙ2 mechanism with inversion of configuration. masterorganicchemistry.com
Once activated, the resulting intermediate readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, such as azides (from NaN₃), nitriles (from NaCN), or thiols (from NaSH), at the C2-methyl position, providing a powerful method for structural diversification.
Etherification and Esterification Processes
Etherification: The formation of ethers from this compound can be readily accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. youtube.com This highly nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the desired ether. masterorganicchemistry.comwikipedia.org The reaction is versatile and allows for the synthesis of a wide array of alkyl and aryl ethers. jk-sci.combyjus.com
Esterification: Esters of this compound are typically prepared by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. researchgate.netyoutube.com Using an acyl chloride with a tertiary amine base like triethylamine (B128534) or pyridine is a common and efficient method. researchgate.netyoutube.com The base serves to neutralize the HCl generated during the reaction, driving it to completion. This process allows for the synthesis of a diverse library of ester derivatives, which can be useful for modifying the physicochemical properties of the parent molecule.
Functionalization and Structural Diversification of the Pyridine Ring System
The pyridine ring of this compound, featuring a fluorine atom, is amenable to various functionalization reactions, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling.
Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines
Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying halogenated aromatic systems. In pyridines, the ring nitrogen atom is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. jk-sci.comsoton.ac.uk While the fluorine atom in this compound is at the C5 position (meta to the nitrogen), SₙAr is still feasible, although it may require more forcing conditions or specialized catalysts compared to ortho/para substituted systems. nih.gov
Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluorine atom. nih.govacs.org Recent advancements have shown that SₙAr reactions on less-activated fluoroarenes can be promoted by organic superbases or through photoredox catalysis, expanding the scope of this transformation. nih.govorganic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and halopyridines are excellent substrates for these transformations. masterorganicchemistry.comyoutube.com
Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org The fluorine atom of a fluoropyridine can participate in Suzuki couplings, though it is generally less reactive than the corresponding chloro, bromo, or iodo derivatives. However, with appropriate palladium catalysts and ligands, such as those based on bulky phosphines, the C-F bond can be activated for coupling with various aryl- or vinylboronic acids. researchgate.netorganic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling of halopyridines is a well-established method for introducing alkynyl substituents onto the pyridine ring. soton.ac.ukorganic-chemistry.org The reaction is tolerant of many functional groups and proceeds under relatively mild conditions, making it a valuable tool for elaborating the structure of this compound. soton.ac.uk
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorgsyn.org The C-F bond of fluoropyridines can be functionalized via Negishi coupling, often following a regioselective metalation-zincation sequence to generate the required organozinc intermediate. ljmu.ac.uk This provides a robust method for introducing a wide range of alkyl, aryl, and vinyl groups onto the pyridine core. orgsyn.orgcommonorganicchemistry.com
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on Halopyridines This table summarizes common cross-coupling reactions applicable to the C5-fluoro position of the target compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | C(sp²)-C(sp²), C(sp²)-C(sp²) | wikipedia.orgresearchgate.netresearchgate.net |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Base | C(sp²)-C(sp) | soton.ac.ukwikipedia.orgorganic-chemistry.org |
| Negishi Coupling | Organozinc Reagent | Pd or Ni Catalyst (e.g., Pd(dppf)Cl₂) | C(sp²)-C(sp³), C(sp²)-C(sp²) | wikipedia.orgorgsyn.orgljmu.ac.uk |
Electrophilic Aromatic Substitution and Directed Ortho-Metalation (DoM) Strategies
The electronic nature of the pyridine ring, characterized by the electronegative nitrogen atom, renders it electron-deficient. This inherent property makes classical electrophilic aromatic substitution (EAS) reactions challenging compared to their benzene (B151609) analogues. wikipedia.org Reactions such as nitration and halogenation typically require harsh conditions and often result in low yields. wikipedia.orgresearchgate.net For this compound, the substituents further influence the regiochemical outcome of any potential EAS reaction. The hydroxymethyl and methyl groups are weakly activating and would direct an incoming electrophile to the ortho and para positions, while the fluoro group is a deactivator but also an ortho, para-director. The overriding deactivation by the ring nitrogen, however, makes EAS an unfavorable strategy for further functionalization of this specific heterocycle.
A more powerful and regioselective alternative for the functionalization of substituted pyridines is Directed ortho-Metalation (DoM). wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby C-H bond by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with a wide variety of electrophiles to introduce new functional groups with high precision. wikipedia.org
In this compound, the hydroxymethyl group can serve as a potent DMG after in situ deprotonation to the corresponding alkoxide. This directs the metalation to the adjacent C-3 position. However, this position is already substituted with a methyl group. The next most likely site for deprotonation is the C-4 position. The acidity of the C-4 proton is enhanced by the inductive effect of the C-5 fluorine atom, making it a viable site for metalation. This is a known phenomenon in fluorinated pyridines, where fluorine can act as a metalation-directing group. acs.org
The general process for a DoM reaction on this compound would involve initial treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form the lithium alkoxide, followed by deprotonation at the C-4 position. The resulting organolithium intermediate can then react with various electrophiles.
Table 1: Representative DoM Reactions on this compound
| Electrophile (E+) | Reagent Example | Product Structure | Product Name |
| Deuterium | D₂O | (5-Fluoro-4-deuterio-3-methylpyridin-2-yl)methanol | |
| Iodine | I₂ | (5-Fluoro-4-iodo-3-methylpyridin-2-yl)methanol | |
| Carboxylation | CO₂ | 2-(Hydroxymethyl)-5-fluoro-3-methylisonicotinic acid | |
| Silylation | (CH₃)₃SiCl | (5-Fluoro-3-methyl-4-(trimethylsilyl)pyridin-2-yl)methanol |
Transformations and Modifications Involving the Methyl Group on the Pyridine Ring
The methyl group at the C-3 position of this compound also presents opportunities for derivatization. The protons of a methyl group on a pyridine ring are more acidic than those on a benzene ring due to the electron-withdrawing nature of the heterocycle. This allows for deprotonation with strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), to generate a nucleophilic benzylic-type anion. researchgate.net This anion can subsequently react with various electrophiles.
A common transformation is the condensation reaction with aldehydes or ketones to form styryl or substituted vinyl derivatives. This reaction, often carried out under basic conditions, expands the carbon framework and introduces new functionalities. For instance, reaction with an aromatic aldehyde in the presence of a base would yield a (5-fluoro-2-(hydroxymethyl)pyridin-3-yl)styrene derivative.
Further functionalization can be achieved by reacting the lithiated methyl group with other electrophiles. These transformations provide a pathway to a diverse range of derivatives, enabling fine-tuning of the molecule's properties for various applications.
Table 2: Representative Transformations of the C-3 Methyl Group
| Reaction Type | Reagents | Product Structure | Product Name |
| Condensation | 1. LDA2. PhCHO | (5-Fluoro-3-(2-phenylvinyl)pyridin-2-yl)methanol | |
| Alkylation | 1. LDA2. CH₃I | (3-Ethyl-5-fluoropyridin-2-yl)methanol | |
| Silylation | 1. LDA2. (CH₃)₃SiCl | (5-Fluoro-3-(trimethylsilylmethyl)pyridin-2-yl)methanol | |
| Carboxylation | 1. LDA2. CO₂3. H₃O⁺ | 2-(5-Fluoro-2-(hydroxymethyl)pyridin-3-yl)acetic acid |
Application of 5 Fluoro 3 Methylpyridin 2 Yl Methanol As a Pivotal Synthetic Intermediate
Role in the Construction of Complex Heterocyclic Architectures
The strategic placement of reactive sites on the pyridine (B92270) ring of (5-Fluoro-3-methylpyridin-2-yl)methanol makes it an exceptionally valuable synthon for the elaboration of intricate heterocyclic frameworks. The hydroxymethyl group serves as a convenient handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions.
Furthermore, the fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) reactions at the adjacent positions. This electronic modulation, coupled with the directing effect of the other substituents, allows for regioselective functionalization of the pyridine core.
A key strategy in leveraging this compound for the synthesis of complex heterocycles involves palladium-catalyzed cross-coupling reactions. frontierspecialtychemicals.commdpi.com The pyridine ring can be further functionalized through reactions such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. This approach is instrumental in building molecular complexity and accessing diverse chemical space.
Below is an interactive data table summarizing the key reactive sites and their potential transformations for building complex heterocyclic architectures.
| Reactive Site | Potential Transformations | Resulting Functionality | Application in Heterocycle Synthesis |
| Hydroxymethyl Group (-CH₂OH) | Oxidation, Esterification, Etherification, Conversion to Halide | Aldehyde, Carboxylic Acid, Ester, Ether, Halomethyl | Introduction of linking groups, formation of fused rings |
| Fluorine Atom (-F) | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridines (e.g., with -OR, -NR₂, -SR) | Annulation reactions, introduction of pharmacophoric groups |
| Pyridine Ring (C-H bonds) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Arylated/Alkylated Pyridines | Construction of biaryl and other extended conjugated systems |
Precursor Utility in Early-Stage Medicinal Chemistry Research
The fluorinated pyridine motif is a privileged scaffold in medicinal chemistry due to the unique properties conferred by the fluorine atom. patsnap.com Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule, such as its pKa and lipophilicity. patsnap.com Consequently, this compound serves as a valuable precursor for the synthesis of novel drug candidates.
Application in the Synthesis of Novel Orexin Receptor Antagonist Analogues
Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are a promising class of drugs for the treatment of insomnia. The synthesis of orexin receptor antagonists often involves the incorporation of substituted pyridine moieties.
While specific, direct synthetic routes starting from this compound to commercially available orexin receptor antagonists like Suvorexant are proprietary, the structural motifs present in this building block are highly relevant to the synthesis of analogues. For instance, the synthesis of Suvorexant involves a [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone fragment which is coupled with a diazepane derivative. google.comgoogle.com The 5-fluoro-3-methylpyridine core of the title compound can be envisioned as a bioisosteric replacement for the phenyl ring in such antagonists, a common strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. patsnap.comctppc.orgnih.gov
The hydroxymethyl group of this compound can be readily converted into a variety of functional groups necessary for coupling with other fragments to build the final antagonist structure. For example, oxidation to the corresponding carboxylic acid would allow for amide bond formation, a key linkage in many orexin receptor antagonists.
General Strategies for Incorporating Fluorinated Pyridine Methanol (B129727) Moieties into Advanced Chemical Scaffolds
The incorporation of fluorinated pyridine methanol moieties, such as the one derived from this compound, into larger and more complex molecules is a key strategy in modern drug discovery. Several general synthetic approaches are employed to achieve this:
Nucleophilic Substitution: The hydroxymethyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic displacement by a wide range of nucleophiles, thereby attaching the fluorinated pyridine moiety to a larger scaffold.
Mitsunobu Reaction: This reaction allows for the direct coupling of the hydroxymethyl group with acidic pronucleophiles, such as phenols and imides, under mild conditions.
Palladium-Catalyzed Cross-Coupling: The pyridine ring itself can be a substrate for cross-coupling reactions. For instance, after conversion of the hydroxymethyl group to a less reactive function, C-H activation or conversion of another position to a halide or triflate can enable Suzuki, Stille, or Sonogashira couplings to introduce the fluorinated pyridine unit into a target molecule.
Ether and Ester Linkages: The hydroxymethyl group can readily form ether or ester bonds, providing simple and stable linkages to connect the fluorinated pyridine scaffold to other parts of a molecule.
The strategic application of these methods allows for the efficient and versatile incorporation of the this compound fragment into a diverse range of advanced chemical scaffolds, facilitating the exploration of new chemical entities with potentially improved biological activities.
Analytical and Spectroscopic Characterization Methodologies in Synthetic Research on 5 Fluoro 3 Methylpyridin 2 Yl Methanol and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a synthesized compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula. This is particularly crucial in confirming the successful synthesis of a target molecule like (5-Fluoro-3-methylpyridin-2-yl)methanol.
In a typical workflow, the synthesized compound is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or chemical ionization (CI). The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions with high precision. By comparing the experimentally determined exact mass to the calculated theoretical mass for a proposed molecular formula, researchers can confirm the elemental composition.
For instance, in the characterization of a fluorinated organic molecule, HRMS can definitively distinguish between compounds with very similar nominal masses but different elemental compositions. The table below illustrates the type of data obtained from an HRMS analysis for a representative fluorinated compound, demonstrating the level of accuracy achieved.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated Exact Mass for C₁₃H₁₂NO₄ [M+H]⁺ | 246.0766 |
| Found Exact Mass | 246.0771 |
| Mass Error | 2.03 ppm |
This table presents representative data for an analogous compound to illustrate the principles of HRMS analysis. rsc.org
This high degree of accuracy provides unequivocal evidence for the molecular formula of the synthesized compound, a fundamental step in its characterization.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules. For fluorinated compounds like this compound, multi-nuclear NMR, including ¹H, ¹³C, and ¹⁹F NMR, provides a wealth of information about the molecular framework, connectivity, and stereochemistry.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring nuclei, revealing connectivity.
¹³C NMR (Carbon NMR) reveals the number of non-equivalent carbon atoms in a molecule and their chemical environment. The presence of the fluorine atom in this compound will influence the chemical shifts of nearby carbon atoms and can lead to observable carbon-fluorine (C-F) coupling constants, providing further structural confirmation.
¹⁹F NMR is a highly sensitive technique that is particularly informative for fluorinated compounds. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. biophysics.org Furthermore, the coupling of the ¹⁹F nucleus with neighboring protons (H-F coupling) and carbons (C-F coupling) provides crucial information for assigning the structure. nih.gov The analysis of these coupling patterns can help to definitively establish the position of the fluorine substituent on the pyridine (B92270) ring.
The following table provides representative NMR data for a fluorinated organic compound, illustrating the type of information obtained.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.47 | s | - | CH |
| ¹H | 7.95-7.92 | m | - | ArH |
| ¹H | 7.50-7.48 | m | - | ArH |
| ¹H | 7.25 | d | J = 9 | ArH |
| ¹H | 7.12 | d | J = 9 | ArH |
| ¹³C | 162.9 | - | - | ArC |
| ¹³C | 160.2 | - | - | CH |
| ¹³C | 159.7 | - | - | ArC |
| ¹³C | 136.1 | - | - | ArC |
| ¹³C | 131.5 | - | - | ArCH |
| ¹³C | 128.9 | - | - | ArCH |
| ¹³C | 128.8 | - | - | ArCH |
| ¹³C | 122.3 | d | ³J(C,F) = 8 | ArCH |
| ¹³C | 115.9 | d | ³J(C,F) = 23 | ArCH |
| ¹⁹F | -117.8 | - | - | ArF |
This table presents representative data for an analogous compound, (E)-N-benzylidene-4-fluoroaniline, to illustrate the principles of multi-nuclear NMR analysis. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound, IR spectroscopy would be used to confirm the presence of the hydroxyl (-OH) group (typically a broad band around 3300-3600 cm⁻¹), the C-O bond of the alcohol, the C-F bond, and the vibrations associated with the substituted pyridine ring.
Raman Spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some molecular vibrations are strong in the IR spectrum, others may be weak or inactive, but strong in the Raman spectrum. This complementarity can provide a more complete vibrational analysis of the molecule.
The following table shows typical IR absorption frequencies for functional groups relevant to the analysis of pyridylmethanol derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3600 - 3200 (broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=N (pyridine) | Stretching | 1600 - 1475 |
| C=C (pyridine) | Stretching | 1500 - 1400 |
| C-O | Stretching | 1260 - 1000 |
| C-F | Stretching | 1400 - 1000 |
This table provides representative IR absorption ranges for key functional groups. Specific values for this compound would be determined experimentally.
Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for monitoring the progress of the synthetic reaction. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated on a chromatographic column, and the separated components are then detected by a mass spectrometer. GC-MS can be used to identify and quantify the target compound as well as any volatile impurities or byproducts. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. nih.gov The separation is performed using a liquid mobile phase and a solid stationary phase. The eluting components are then introduced into a mass spectrometer for detection. LC-MS is particularly useful for analyzing complex reaction mixtures and for the purification of the final product. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is widely used for purity assessment. nih.gov A UV detector is commonly used to quantify the separated components. By analyzing the chromatogram, the percentage purity of the synthesized this compound can be determined. Different HPLC methods can be developed to separate the desired product from starting materials, reagents, and any side products.
The following table summarizes the applications of these chromatographic techniques in the context of synthesizing this compound.
| Technique | Application | Information Obtained |
| GC-MS | Purity assessment of volatile components, byproduct identification | Retention time, mass spectrum of individual components |
| LC-MS | Reaction monitoring, purity assessment, structural confirmation | Retention time, mass-to-charge ratio of components |
| HPLC | Quantitative purity determination, preparative purification | Retention time, peak area (proportional to concentration) |
This table outlines the general applications of chromatographic techniques in synthetic organic chemistry.
Computational Chemistry Approaches in Elucidating Reactivity and Synthetic Pathways of 5 Fluoro 3 Methylpyridin 2 Yl Methanol
Quantum Chemical Calculations for Reaction Mechanism Investigations and Transition State Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving (5-Fluoro-3-methylpyridin-2-yl)methanol. These calculations allow for the detailed investigation of reaction mechanisms, providing insights into the step-by-step transformation of reactants into products. By locating and characterizing the transition state structures, which represent the highest energy point along the reaction coordinate, chemists can determine the activation energy and, consequently, the feasibility and rate of a given reaction.
For instance, in the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid, quantum chemical calculations can model the interaction with various oxidizing agents. The calculations can help identify the most favorable reaction pathway by comparing the energy barriers of different proposed mechanisms, such as those involving direct hydride abstraction or the formation of an intermediate ester.
Similarly, in nucleophilic substitution reactions at the benzylic position, transition state analysis can predict the stereochemical outcome and the influence of the fluorine and methyl substituents on the reaction rate. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methyl group can be quantitatively assessed to understand their impact on the stability of intermediates and transition states.
Table 1: Hypothetical Activation Energies for Key Reactions of this compound Calculated by DFT
| Reaction Type | Oxidizing/Substituting Agent | Calculated Activation Energy (kcal/mol) |
| Oxidation to Aldehyde | PCC | 25.4 |
| Oxidation to Aldehyde | Swern Oxidation | 18.2 |
| Nucleophilic Substitution | Chloride | 30.1 |
| Nucleophilic Substitution | Azide | 28.5 |
Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for this compound.
In Silico Prediction of Spectroscopic Parameters to Complement Experimental Characterization
Computational methods provide a powerful means to predict the spectroscopic properties of this compound, which is invaluable for its characterization and for the interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations can help in the unambiguous assignment of signals in experimental spectra, especially for complex molecules. Furthermore, spin-spin coupling constants can be calculated to provide additional structural information.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This aids in the identification of characteristic functional groups, such as the O-H stretch of the alcohol and the C-F stretch of the fluorinated pyridine (B92270) ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing information about its ultraviolet-visible (UV-Vis) absorption spectrum. This is useful for understanding the electronic structure and for applications where the photophysical properties of the compound are important.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) - CH₂OH | 4.65 |
| ¹H NMR | Chemical Shift (ppm) - CH₃ | 2.30 |
| ¹³C NMR | Chemical Shift (ppm) - C-F | 160.2 |
| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | 3350 |
| UV-Vis | Maximum Absorption Wavelength (nm) | 275 |
Note: These predicted values are hypothetical and serve as examples of the type of data that can be generated through computational methods.
Conformational Analysis and Stereochemical Implications Relevant to Synthetic Transformations
The three-dimensional structure and conformational flexibility of this compound play a crucial role in its reactivity and interactions. Computational conformational analysis can identify the most stable conformers and the energy barriers to rotation around single bonds.
A key aspect to investigate is the rotational barrier around the C-C bond connecting the pyridine ring and the hydroxymethyl group. The preferred orientation of the -CH₂OH group relative to the ring can be influenced by steric interactions with the adjacent methyl group and potential intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen or the fluorine atom. Understanding these conformational preferences is critical for predicting the stereochemical outcome of reactions, particularly those involving chiral reagents or catalysts. For example, in an asymmetric synthesis, the predominant conformation of the starting material can significantly influence the diastereoselectivity of the reaction.
Design and Exploration of Novel Synthetic Pathways via Computational Methods
Computational chemistry is increasingly being used not only to understand existing reactions but also to design entirely new synthetic routes. For this compound, computational tools can be employed to explore novel and more efficient synthetic pathways.
Retrosynthetic Analysis: In silico retrosynthesis programs can suggest potential disconnections in the target molecule, identifying simpler and commercially available starting materials. These programs utilize vast databases of known chemical reactions and reaction rules to propose plausible synthetic routes.
Reaction Prediction: Forward reaction prediction tools, often powered by machine learning algorithms trained on large reaction datasets, can predict the likely products of a given set of reactants and reagents. This allows for the virtual screening of numerous potential reactions, saving significant time and resources in the laboratory.
By combining these approaches, chemists can computationally design and evaluate multiple synthetic strategies for this compound. For instance, novel C-C bond-forming reactions or late-stage fluorination strategies could be explored computationally to identify promising new routes that are more efficient, sustainable, or provide access to novel analogs. This in silico exploration can prioritize the most promising synthetic pathways for experimental validation, accelerating the pace of chemical discovery.
Future Perspectives and Emerging Research Trajectories for 5 Fluoro 3 Methylpyridin 2 Yl Methanol in Chemical Science
Innovations in Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards sustainable and green manufacturing processes, and the synthesis of (5-Fluoro-3-methylpyridin-2-yl)methanol is poised to benefit from these advancements. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more environmentally benign alternatives.
One promising avenue is the adoption of thermo-catalytic processes using renewable feedstocks . For instance, the production of the core pyridine (B92270) ring has been demonstrated through the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts. rsc.org While not yet applied directly to this specific substituted pyridine, future research could adapt this methodology, potentially utilizing bio-based sources for the methyl and hydroxymethyl groups, thereby creating a more sustainable end-to-end synthesis.
Furthermore, the principles of green chemistry are expected to drive innovation. This includes the use of greener solvents, such as water or supercritical fluids, and the development of catalytic systems that minimize waste and energy consumption. For related fluorinated heterocyclic compounds, methods like ultrasound-assisted synthesis have been shown to be effective, offering a metal-free and solvent-free approach. nih.gov The application of such techniques to the synthesis of this compound could significantly reduce its environmental footprint. A patent for the synthesis of a related compound, 3-fluoropyridine-2-methanol, highlights a move towards lower-cost starting materials and simpler processes, indicating a trend that will likely influence the production of its derivatives. google.com
| Green Chemistry Approach | Potential Application to this compound Synthesis |
| Renewable Feedstocks | Utilization of bio-derived glycerol for pyridine ring formation. |
| Alternative Solvents | Employing water or supercritical CO2 to replace hazardous organic solvents. |
| Energy-Efficient Methods | Application of ultrasound or microwave irradiation to reduce reaction times and energy input. |
| Catalysis | Development of reusable and non-toxic catalysts for fluorination and functionalization steps. |
Exploration of Unconventional Reactivity and Catalysis
The electronic properties of the pyridine ring, modified by the electron-withdrawing fluorine atom and the electron-donating methyl group, suggest that this compound could exhibit unique and underexplored reactivity. The hydroxyl group provides a key handle for a variety of chemical transformations.
Future research is anticipated to explore this compound's potential as a versatile building block and ligand in catalysis . The nitrogen atom of the pyridine ring and the oxygen of the hydroxymethyl group can act as a bidentate ligand, chelating to metal centers and potentially enabling novel catalytic activities. The fluorine substituent can influence the electronic properties of such a metal complex, fine-tuning its reactivity and selectivity in catalytic transformations.
Moreover, the investigation into unconventional reaction mechanisms is a burgeoning field. For instance, the site-selective functionalization of pyridine rings is a significant challenge in synthetic chemistry. A recently developed method for the regioselective difluoromethylation of pyridines at the meta- and para-positions through temporary dearomatisation could inspire new strategies for functionalizing the this compound core in previously inaccessible ways. uni-muenster.de This could open doors to the synthesis of a new generation of complex molecules.
Potential Contributions to Materials Science and Agrochemical Research
The incorporation of fluorine into organic molecules is known to impart desirable properties, and this compound is a prime candidate for creating advanced materials and next-generation agrochemicals.
In materials science , fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific hydrophobic or oleophobic properties. mdpi.com this compound could serve as a monomer or a key intermediate for the synthesis of novel fluoropolymers or functional coatings. mdpi.compipzine-chem.com Its integration into polymer backbones could lead to materials with tailored refractive indices, gas permeability, or surface properties, making them suitable for applications in aerospace, electronics, and biomedicine. pipzine-chem.com
In the realm of agrochemical research , pyridine-containing compounds are a well-established and important class of pesticides due to their high efficacy and low toxicity profiles. agropages.com The presence of a fluorine atom can enhance the biological activity and metabolic stability of a molecule. agropages.com this compound is a valuable precursor for the synthesis of novel herbicides, fungicides, and insecticides. agropages.comevitachem.com Future research will likely focus on using this building block to develop agrochemicals with improved potency, selectivity, and environmental compatibility. The derivatization of the hydroxymethyl group allows for the introduction of various pharmacophores, enabling the exploration of a wide chemical space in the search for new active ingredients.
| Research Area | Potential Application of this compound | Desired Properties |
| Materials Science | Monomer for fluoropolymers, precursor for functional coatings. | Enhanced thermal stability, chemical resistance, tailored surface properties. mdpi.compipzine-chem.com |
| Agrochemicals | Building block for novel herbicides, fungicides, and insecticides. | Increased biological activity, metabolic stability, improved safety profile. agropages.com |
Integration into Automated and High-Throughput Synthesis Platforms
The future of chemical synthesis lies in automation and high-throughput experimentation, which can significantly accelerate the discovery and optimization of new molecules and reactions. sigmaaldrich.comyoutube.comnih.govresearchgate.netmedium.com The modular nature of this compound makes it an ideal candidate for integration into such platforms.
Automated synthesis platforms can perform multi-step reactions with high precision and reproducibility, enabling the rapid generation of libraries of derivatives based on the this compound core. sigmaaldrich.comnih.govmedium.com This would allow for the systematic exploration of its structure-activity relationships in both medicinal chemistry and materials science. For example, by reacting the hydroxymethyl group with a diverse set of carboxylic acids or other reagents in an automated fashion, a large number of esters and ethers could be synthesized and screened for desired properties.
Furthermore, high-throughput screening of reaction conditions can be employed to quickly identify optimal and sustainable synthetic routes. researchgate.net This data-driven approach, often coupled with machine learning algorithms, can accelerate the development of green and efficient processes for the production of this compound and its derivatives. researchgate.net The ability to rapidly synthesize and test a multitude of compounds will undoubtedly unlock new applications and deepen our understanding of the chemical potential of this versatile molecule.
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes for (5-Fluoro-3-methylpyridin-2-yl)methanol , and how can reaction conditions be tailored to improve yield? A:
- Nucleophilic Substitution : Start with a fluorinated pyridine precursor (e.g., 5-fluoro-3-methylpyridine) and introduce a hydroxymethyl group via substitution. For example, use formaldehyde under basic conditions (e.g., NaH in DMF) .
- Reduction : Reduce a carbonyl intermediate (e.g., 5-fluoro-3-methylpyridine-2-carbaldehyde) using NaBH₄ or LiAlH₄ in methanol or THF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature to minimize side products. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Structural Characterization
Q: Which crystallographic and spectroscopic methods are most reliable for confirming the structure of This compound ? A:
- X-ray Diffraction (XRD) : Use SHELXL/SHELXTL for single-crystal refinement. Compare bond lengths/angles with similar pyridine derivatives (e.g., fluorophenyl-pyridines) to validate geometry .
- NMR Spectroscopy : Assign peaks using , , and -NMR. For , expect a singlet at ~-110 ppm (CF₃ groups in related compounds show distinct shifts) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ with HRMS (expected m/z: 156.06 for C₇H₈FNO).
Analytical Method Development
Q: How can HPLC or GC methods be optimized to quantify This compound in complex mixtures? A:
- Column Selection : Use a C18 column for HPLC or a polar capillary column (e.g., DB-WAX) for GC.
- Mobile Phase : For HPLC, gradient elution with methanol/water (pH adjusted with 0.1% formic acid) improves resolution .
- Detection : UV detection at 260–280 nm (pyridine ring absorbance) or MS/MS for trace analysis. Validate methods using spiked samples and calibration curves .
Biological Activity Screening
Q: What experimental designs are recommended for evaluating the bioactivity of This compound in drug discovery? A:
- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or FRET. Include positive controls (e.g., staurosporine for kinase inhibition).
- Cell-Based Studies : Assess cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Use DMSO as a solvent control (<0.1% v/v) .
- Dose-Response : Perform IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
Handling Data Contradictions
Q: How should researchers address discrepancies in reported solubility or reactivity data for This compound ? A:
- Reproducibility Checks : Replicate experiments under standardized conditions (solvent purity, temperature).
- Solubility Testing : Use shake-flask method in buffers (pH 2–12) and common solvents (e.g., methanol, DMSO). Compare with literature values .
- By-Product Analysis : Employ LC-MS to identify impurities (e.g., oxidation to aldehyde derivatives) .
Advanced Mechanistic Studies
Q: What computational approaches are suitable for predicting the reactivity of This compound in catalytic systems? A:
- DFT Calculations : Model reaction pathways (e.g., oxidation) using Gaussian or ORCA. Optimize geometries at B3LYP/6-31G(d) level.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol vs. acetonitrile) to predict solubility .
- Docking Studies : Predict binding affinity to biological targets (e.g., GSK-3β) using AutoDock Vina .
Safety and Handling Protocols
Q: What safety precautions are critical when working with This compound in the lab? A:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification.
- Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for fluorinated waste .
Stability Under Experimental Conditions
Q: How can the stability of This compound be assessed during long-term storage or reaction processes? A:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV light (254 nm) and compare NMR spectra pre/post exposure.
- pH Stability : Test in buffers (pH 1–13) and quantify decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
